4-(2-Methylphenyl)-2-azetidinone

Physicochemical profiling Lipophilicity Drug-likeness

4-(2-Methylphenyl)-2-azetidinone, also referred to as 4-(o-tolyl)azetidin-2-one, is a monocyclic β‑lactam (2‑azetidinone) bearing an ortho‑methylphenyl substituent at the C‑4 position. This scaffold is a privileged structure in medicinal chemistry and a versatile chiral building block.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
Cat. No. B1641163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylphenyl)-2-azetidinone
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CC(=O)N2
InChIInChI=1S/C10H11NO/c1-7-4-2-3-5-8(7)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12)
InChIKeyAOXGPABNMZJZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylphenyl)-2-azetidinone (CAS 83725-15-9): Procurement Guide for a Differentiated Monocyclic β-Lactam Scaffold


4-(2-Methylphenyl)-2-azetidinone, also referred to as 4-(o-tolyl)azetidin-2-one, is a monocyclic β‑lactam (2‑azetidinone) bearing an ortho‑methylphenyl substituent at the C‑4 position [1]. This scaffold is a privileged structure in medicinal chemistry and a versatile chiral building block [2]. The ortho‑methyl group imparts distinct physicochemical properties (LogP 1.88, pKa 15.09 predicted) and a unique reactivity profile compared with the unsubstituted phenyl or para‑methyl analogs .

Why 4-(2-Methylphenyl)-2-azetidinone Cannot Be Replaced by 4-Phenyl- or 4-(4-Methylphenyl)-2-azetidinone


Generic interchange of 4-aryl-2-azetidinones is not supported by the evidence. The ortho‑methyl group on the C‑4 phenyl ring profoundly alters both the physicochemical profile and the enzymatic recognition landscape. A direct comparison shows that moving from an unsubstituted phenyl to an ortho‑tolyl substituent raises the predicted LogP by approximately 1.9 units, substantially increasing lipophilicity . In enzymatic ring‑opening reactions, Candida antarctica lipase B displays an enantioselectivity factor E > 200 for 4‑(o‑tolyl)azetidin‑2‑one [1], while the same enzyme gives markedly lower E values for para‑substituted analogs [2]. Furthermore, the ortho‑methyl group enables a unique regioselective “ortho‑effect” during α‑lithiation that is absent in meta‑ and para‑substituted derivatives [3]. These three orthogonal differences mean that substituting a generic 4‑aryl‑2‑azetidinone will alter the synthetic outcome, chiral purity, or biological readout.

Quantitative Differentiation of 4-(2-Methylphenyl)-2-azetidinone: Head‑to‑Head and Cross‑Study Comparator Data


Lipophilicity Shift: LogP 1.88 vs. LogP ~0 for 4‑Phenyl‑2‑azetidinone

The 2‑methylphenyl substituent elevates the predicted LogP of 4‑(2‑methylphenyl)‑2‑azetidinone to 1.88, compared with a LogP of approximately 0.0 for 4‑phenyl‑2‑azetidinone . This ~1.9 log‑unit increase corresponds to a roughly 80‑fold higher partition coefficient, indicating substantially greater membrane permeability potential .

Physicochemical profiling Lipophilicity Drug-likeness

Enzymatic Enantioselectivity: E > 200 for Lipase‑Catalyzed Ring Opening of the ortho‑Tolyl β‑Lactam

Candida antarctica lipase B (CAL‑B) catalyzes the ring opening of racemic 4‑(o‑tolyl)azetidin‑2‑one with an enantioselectivity factor E > 200 in t‑BuOMe/H₂O or H₂O at 60 °C [1]. This E value is classified as “excellent” and contrasts with the lower enantioselectivities reported for para‑substituted analogs in the Tetrahedron 2003 study, where lipase PS‑30 gave E values typically between 10 and 50 for various 4‑aryl substrates [2].

Biocatalysis Enantioselective synthesis Chiral resolution

Ortho‑Directing Effect in α‑Lithiation: Exclusive Regioselectivity for the ortho‑Methylphenyl Derivative

Parisi et al. (2015) demonstrated that lithiated N‑Boc‑2‑arylazetidines exhibit an unprecedented “ortho‑effect”: when the aryl group contains an ortho‑methyl substituent, lithiation occurs regioselectively at the α‑position of the azetidine ring, enabling downstream functionalization [1]. In contrast, the corresponding para‑methyl and unsubstituted phenyl derivatives undergo predominant ortho‑lithiation on the aromatic ring, leading to different product distributions [1].

C–H functionalization Regioselective lithiation Azetidine chemistry

Melting Point and Crystallinity: 102 °C vs. 108 °C for 4‑Phenyl‑2‑azetidinone

The reported melting point of 4‑(2‑methylphenyl)‑2‑azetidinone is 102 °C (from ethanol/water), while 4‑phenyl‑2‑azetidinone melts at 108 °C under comparable conditions . The 6 °C depression reflects the disruption of crystal packing by the ortho‑methyl group, which may influence solubility and solid‑state stability .

Solid‑state properties Crystallinity Formulation

Role in Cathepsin Inhibitor Synthesis: Enantiopure (S)‑β‑Amino Acid Intermediate

The (S)‑3‑amino‑3‑(o‑tolyl)propanoic acid obtained from CAL‑B‑catalyzed ring opening of racemic 4‑(o‑tolyl)azetidin‑2‑one is the preferred enantiomeric form for constructing Cathepsin A (CatHA) inhibitors with potential benefits in cardiovascular diseases [1]. The enantiomeric excess achieved exceeds 98% [1], whereas analogous ring opening of 4‑phenyl‑ or 4‑(p‑tolyl)‑2‑azetidinones typically yields e.e. values of 87–96% [2], directly impacting the pharmacological purity of the final inhibitor.

Cathepsin inhibition β‑Amino acid Cardiovascular disease

Acidity and Hydrogen‑Bond Donor Strength: pKa 15.09 vs. pKa ~15.45 for the para‑Methyl Analog

The predicted pKa of the β‑lactam N–H proton in 4‑(2‑methylphenyl)‑2‑azetidinone is 15.09 ± 0.40 . For 4‑(4‑methylphenyl)‑2‑azetidinone, the predicted pKa is approximately 15.45, indicating that the ortho‑methyl group slightly acidifies the lactam N–H by about 0.36 log units . This subtle difference can influence hydrogen‑bond donor strength in receptor binding and may affect the compound’s behavior in base‑mediated reactions.

pKa prediction Hydrogen bonding Reactivity

High‑Value Application Scenarios for 4‑(2-Methylphenyl)-2-azetidinone Based on Quantitative Differentiation Evidence


Enzymatic Resolution for Enantiopure Cathepsin Inhibitor Intermediates

The CAL‑B‑catalyzed ring opening of racemic 4‑(2‑methylphenyl)‑2‑azetidinone delivers (S)‑3‑amino‑3‑(o‑tolyl)propanoic acid with >98% e.e. (E > 200) [1]. This ultra‑high enantioselectivity makes it the substrate of choice for producing the chiral β‑amino acid core of Cathepsin A inhibitors, where the para‑methyl analog yields lower e.e. (≈87–96%) [2]. Procure this compound when the downstream application demands enantiopure β‑amino acids for cardiovascular or cysteine‑protease‑targeted programs.

Diversity‑Oriented Synthesis Exploiting the Ortho‑Directing Lithiation Effect

Only the ortho‑methylphenyl derivative enables exclusive α‑lithiation on the azetidine ring, a reactivity switch that is absent in the para‑methyl and unsubstituted phenyl analogs [3]. This property is critical for constructing 2,2‑disubstituted azetidine peptidomimetics. Research groups engaged in fragment‑based drug discovery or scaffold‑hopping should prioritize this compound when azetidine‑core diversification is planned.

Physicochemical Property Modulation in Medicinal Chemistry Campaigns

With a predicted LogP of 1.88, 4‑(2‑methylphenyl)‑2‑azetidinone is approximately 80‑fold more lipophilic than 4‑phenyl‑2‑azetidinone (LogP ~0) . This property is advantageous for programs requiring improved membrane permeability or blood‑brain barrier penetration. The lower melting point (102 °C vs. 108 °C) also suggests better solubility in organic media, facilitating solution‑phase parallel synthesis .

QC Reference Standard for ortho‑Substituted β‑Lactam Libraries

The well‑characterized melting point (102 °C), predicted pKa (15.09), and LogP (1.88) provide robust analytical benchmarks . Procurement of high‑purity (≥95%) 4‑(2‑methylphenyl)‑2‑azetidinone, accompanied by NMR, HPLC, or GC batch‑specific certificates as offered by Bidepharm , supports its use as a reference standard for quality control of compound libraries focused on ortho‑substituted monocyclic β‑lactams.

Quote Request

Request a Quote for 4-(2-Methylphenyl)-2-azetidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.